

# Measuring FHD-286 Plasma Concentration in Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

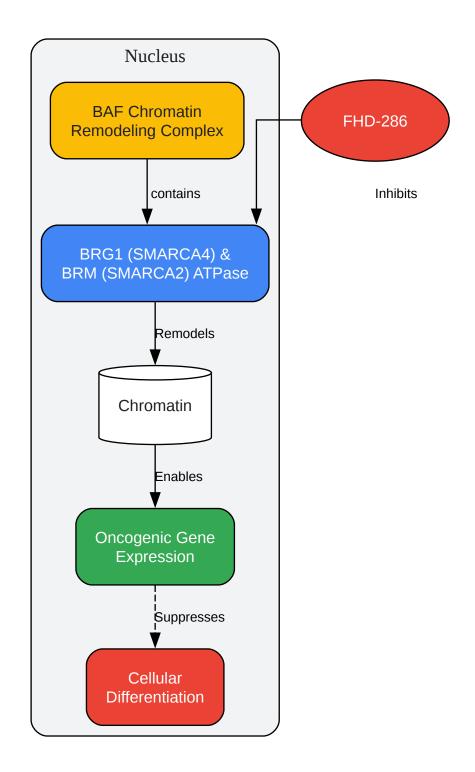
## Introduction

FHD-286 is a potent and selective, orally bioavailable, small-molecule inhibitor of the dual ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2), which are the catalytic engines of the BAF chromatin remodeling complex.[1][2][3] By inhibiting these key components, FHD-286 disrupts the chromatin remodeling process, which is crucial for the expression of genes that drive oncogenesis in various cancers, including acute myeloid leukemia (AML) and uveal melanoma.[1][2] Preclinical studies have demonstrated that FHD-286 exhibits favorable oral bioavailability and anti-tumor activity in mouse models.[4] This document provides detailed application notes and protocols for measuring the plasma concentration of FHD-286 in animal studies, a critical step in understanding its pharmacokinetic profile and establishing a therapeutic window.

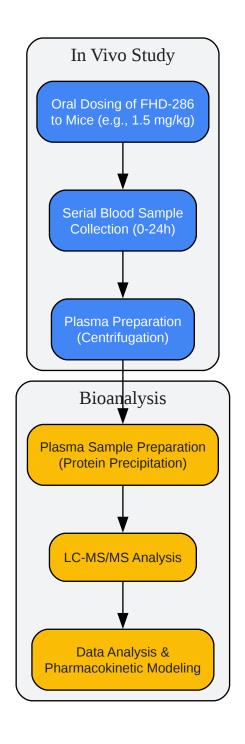
# **Signaling Pathway of FHD-286**

**FHD-286** targets the BAF (SWI/SNF) chromatin remodeling complex. The core of this complex's function lies in the ATPase activity of either BRG1 or BRM. These enzymes utilize the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene expression. In many cancers, the BAF complex is dysregulated, leading to aberrant gene expression that promotes tumor growth and survival. **FHD-286** allosterically inhibits the ATPase function of both BRG1 and BRM, leading to a downstream cascade of events that includes the differentiation of malignant cells and the suppression of oncogenic transcriptional programs.









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## References

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